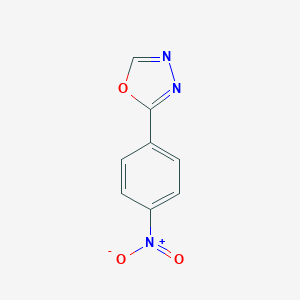

2-(4-Nitrophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

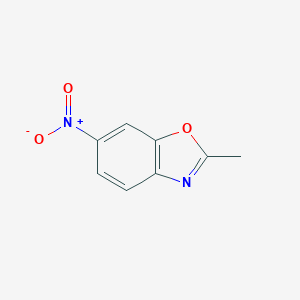

“2-(4-Nitrophenyl)-1,3,4-oxadiazole” is a compound that likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Nitrophenyl” part suggests the presence of a nitro group (-NO2) attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for “2-(4-Nitrophenyl)-1,3,4-oxadiazole” were not found, oxadiazoles are generally synthesized through cyclization reactions . The nitro group can be introduced through nitration reactions .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-1,3,4-oxadiazole” would likely involve an oxadiazole ring attached to a phenyl ring with a nitro group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

Oxadiazoles and nitrophenyl compounds can participate in various chemical reactions. For instance, nitrophenols can undergo reduction reactions to form aminophenols .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)-1,3,4-oxadiazole” would depend on its exact molecular structure. Nitrophenyl compounds are generally yellow and can form crystals .Applications De Recherche Scientifique

Green Synthetic Method Development

2-Aryl-1,3,4-oxadiazoles, including 2-(4-Nitrophenyl)-1,3,4-oxadiazole, are key functional molecules in several research fields. A study by Zhu et al. (2015) highlights an eco-friendly protocol for preparing these compounds using hydrazides and reactive 1,1-dichloro-2-nitroethene, featuring high yields, water-based reaction medium, energy efficiency, and no catalysts addition (Zhu, Zou, Shao, & Li, 2015).

Corrosion Inhibition Study

The compound's role in inhibiting corrosion of mild steel in hydrochloric acid was investigated in a study by Lagrenée et al. (2001). They found that 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole accelerated steel corrosion in 1 M HCl, contrasting with another oxadiazole that inhibited it (Lagrenée et al., 2001).

Central Nervous System Depressant Activity

In the context of central nervous system (CNS) depressant activities, Singh et al. (2012) synthesized 2,5-substituted diphenyl-1,3,4-oxadiazoles, including 2-(4-Nitrophenyl)-1,3,4-oxadiazole derivatives, showing promising CNS depressant activities (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).

Mesogenic Materials Synthesis

Abboud et al. (2017) synthesized new mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group. These compounds displayed different liquid crystalline mesophases, influenced by the nitro group at the molecule's end, a strong polar group (Abboud, Lafta, & Tomi, 2017).

Antibacterial and Antifungal Activities

Jafari et al. (2017) highlighted that 1,3,4-oxadiazoles possess valuable biological effects like antibacterial and antifungal activities. They prepared 2,5-disubstituted 1,3,4-oxadiazole derivatives and found significant antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Nonlinear Optical Properties

Mashraqui et al. (2004) used 1,3,4-oxadiazole moiety to prepare donor-acceptor molecules displaying significant second-order molecular nonlinearity. This study provided a basis for future designs of efficient nonlinear optical materials with an oxadiazole core (Mashraqui, Kenny, Ghadigaonkar, Krishnan, Bhattacharya, & Das, 2004).

Inhibitors of Cholinesterases

A study by Siddiqui et al. (2015) synthesized 1,3,4-oxadiazole-2-thiols derivatives, including 2-(4-Nitrophenyl)-1,3,4-oxadiazole, as moderate inhibitors of cholinesterases with lesser cytotoxicity (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Qurat-Ul-Ain, Mirza, & Ismail, 2015).

Mécanisme D'action

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been shown to interact with low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .

Mode of Action

It’s worth noting that nitrophenyl compounds often undergo reduction reactions, which can be catalyzed by various nanostructured materials . This reduction process could potentially play a role in the compound’s interaction with its targets.

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Result of Action

Related compounds such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(phenyl) tetrazolium chloride have been shown to be toxic to prokaryotes within a timescale of less than 1 hour .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDNDLFVIKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350589 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-1,3,4-oxadiazole | |

CAS RN |

4291-13-8 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

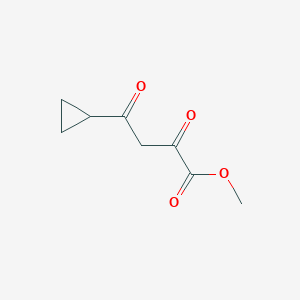

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

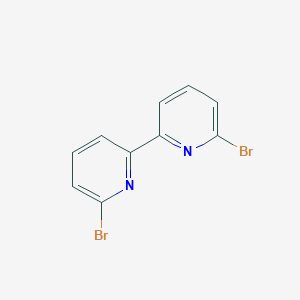

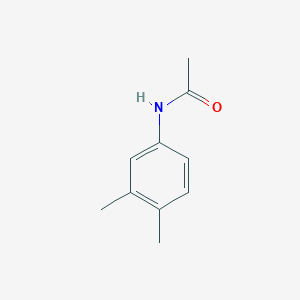

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)